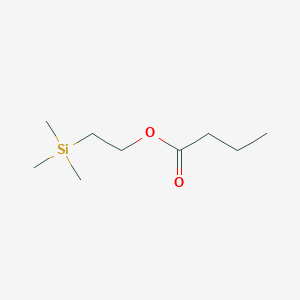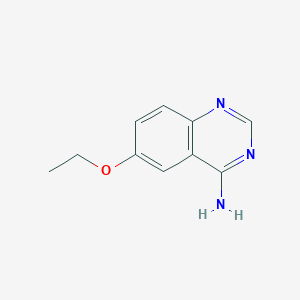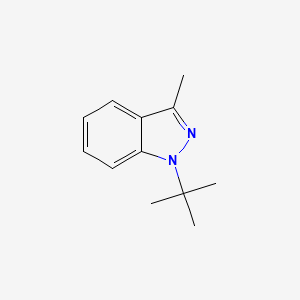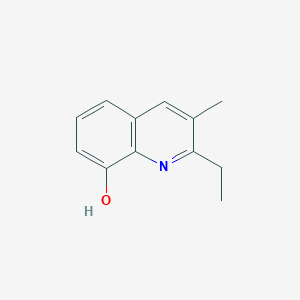
(7-Nitro-1h-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Nitro-1h-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-1h-indol-3-yl)methanol typically involves the nitration of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the nitration of 1H-indole-3-carboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 7th position. This is followed by reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride or similar reducing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(7-Nitro-1h-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: (7-Nitro-1H-indol-3-yl)carboxylic acid.
Reduction: (7-Amino-1H-indol-3-yl)methanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
(7-Nitro-1h-indol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Nitro-1h-indol-3-yl)methanol is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanol: Lacks the nitro group, making it less reactive in certain biological contexts.
(5-Nitro-1H-indol-3-yl)methanol: Nitro group at the 5th position, leading to different reactivity and biological activity.
(7-Nitro-1H-indole): Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
(7-Nitro-1h-indol-3-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(7-nitro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-4,10,12H,5H2 |
InChI Key |
PBGUYAXDVYZTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)






![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)

